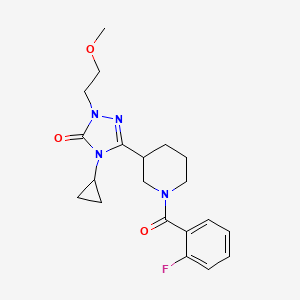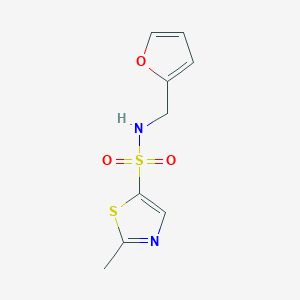
N-(furan-2-ylmethyl)-2-methylthiazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-furoic acid , furfurylamine , and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO- or EDC are employed. The optimized reaction conditions yield the desired product with good or very good yields .
Scientific Research Applications
Antiglaucoma Agents
A study by Chegaev et al. (2014) on furazan and furoxan sulfonamides, which are structurally similar to N-(furan-2-ylmethyl)-2-methylthiazole-5-sulfonamide, revealed their potential as strong α-carbonic anhydrase inhibitors. These compounds showed significant inhibition of human carbonic anhydrase isoforms, which are pivotal in the management of glaucoma. The research suggested that some of these sulfonamides could lower intraocular pressure more effectively than dorzolamide, a standard antiglaucoma medication, in animal models of glaucoma Chegaev et al., 2014.
Synthesis and Chemical Transformations
Padwa and Ginn (2005) explored the synthesis of (+/-)-stenine through a complex cascade involving intramolecular Diels-Alder reactions (IMDAF) starting from compounds including cyclic 2-(methylthio)-5-amidofurans. These procedures highlight the synthetic versatility and potential of furan and thiazole derivatives in complex organic syntheses Padwa & Ginn, 2005.
Corrosion Inhibition
Research by Sappani and Karthikeyan (2014) on 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic Acid (FSM) demonstrated its efficacy as a corrosion inhibitor for mild steel in sulfuric acid medium. This study illustrates the chemical's potential in protecting industrial materials from corrosion, which is a critical aspect of material science and engineering Sappani & Karthikeyan, 2014.
Antimicrobial Activity
Trotsko et al. (2014) synthesized 1-{3-[(Furan-2-Ylmethyl)Sulfanyl] Propanoyl}-4-Substituted Thiosemicarbazides and evaluated their antimicrobial properties. This research indicates the potential of furan-2-ylmethyl derivatives in developing new antimicrobial agents, highlighting their importance in addressing antibiotic resistance Trotsko et al., 2014.
Hybrid Compounds and Biological Activity
Ghomashi et al. (2022) reviewed the advances in sulfonamide-based hybrid compounds, including those linked to furan and thiazole derivatives. These hybrids exhibit a wide range of biological activities, underscoring the role of sulfonamide derivatives in drug discovery and development Ghomashi et al., 2022.
Mechanism of Action
Mode of Action
Furan derivatives have been shown to exhibit a wide range of biological activities, suggesting that this compound may interact with its targets in a complex manner .
Biochemical Pathways
Given the broad range of biological activities exhibited by furan derivatives, it is likely that this compound affects multiple pathways .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-1,3-thiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S2/c1-7-10-6-9(15-7)16(12,13)11-5-8-3-2-4-14-8/h2-4,6,11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZXKDOMBSZMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)S(=O)(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2695063.png)
![methyl 2-(2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2695064.png)
![sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate](/img/structure/B2695065.png)
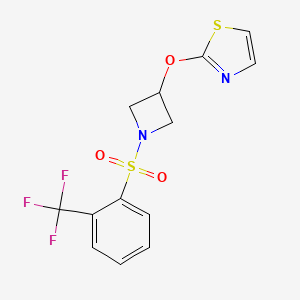
![2-[(3-Bromophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2695068.png)
![[Dibromo(fluoro)methyl]benzene](/img/structure/B2695069.png)
![N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
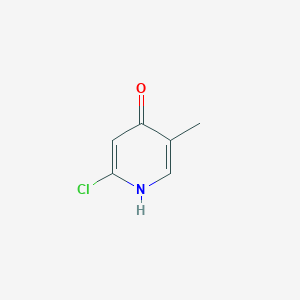
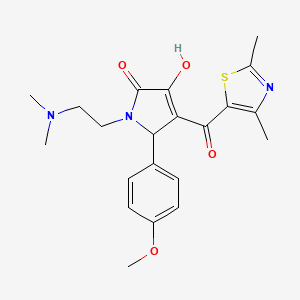
![Methyl (E)-4-[[(1R,2R)-2-[(1,4-dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]cyclohexyl]amino]-4-oxobut-2-enoate](/img/structure/B2695075.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2695076.png)
